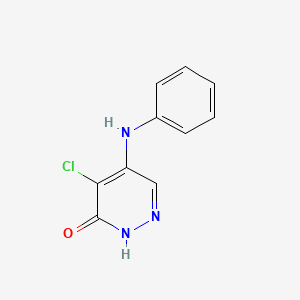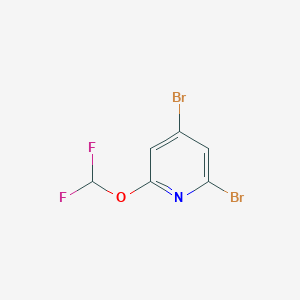
5-(2-Chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cloropiridin-4-il)-3-(2,5-diclorofenil)-1,2,4-oxadiazol es un compuesto heterocíclico que ha suscitado interés en diversos campos de la investigación científica debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de un anillo de piridina sustituido con cloro en la posición 2 y un grupo diclorofenilo unido a un anillo de oxadiazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(2-Cloropiridin-4-il)-3-(2,5-diclorofenil)-1,2,4-oxadiazol generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común involucra la reacción de la hidrazida del ácido 2-cloropiridina-4-carboxílico con cloruro de 2,5-diclorobenzoílo en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3). La reacción se lleva a cabo bajo condiciones de reflujo, lo que lleva a la formación del anillo de oxadiazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(2-Cloropiridin-4-il)-3-(2,5-diclorofenil)-1,2,4-oxadiazol puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de cloro en los anillos de piridina y fenilo pueden ser sustituidos por otros nucleófilos.
Oxidación y Reducción: El compuesto puede oxidarse o reducirse bajo condiciones específicas para producir diferentes derivados.
Reacciones de Ciclización: El anillo de oxadiazol puede participar en reacciones de ciclización adicionales para formar estructuras más complejas.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como el metóxido de sodio o el terc-butóxido de potasio se pueden utilizar para reacciones de sustitución nucleofílica.
Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos, mientras que la oxidación y la reducción pueden conducir a diferentes estados de oxidación del compuesto.
Aplicaciones Científicas De Investigación
5-(2-Cloropiridin-4-il)-3-(2,5-diclorofenil)-1,2,4-oxadiazol ha encontrado aplicaciones en varias áreas de la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y tintes.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Cloropiridin-4-il)-3-(2,5-diclorofenil)-1,2,4-oxadiazol involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, lo que lleva a la modulación de su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que exhibe efectos anticancerígenos. Las dianas moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(2-Cloropiridin-4-il)-3-fenil-1,2,4-oxadiazol
- 5-(2-Cloropiridin-4-il)-3-(4-clorofenil)-1,2,4-oxadiazol
- 5-(2-Cloropiridin-4-il)-3-(3,5-diclorofenil)-1,2,4-oxadiazol
Unicidad
5-(2-Cloropiridin-4-il)-3-(2,5-diclorofenil)-1,2,4-oxadiazol es único debido a la posición específica de los átomos de cloro tanto en los anillos de piridina como de fenilo. Este patrón de sustitución único puede influir en la reactividad del compuesto, la actividad biológica y las propiedades generales, lo que lo hace diferente de otros compuestos similares.
Propiedades
Fórmula molecular |
C13H6Cl3N3O |
|---|---|
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
5-(2-chloropyridin-4-yl)-3-(2,5-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H6Cl3N3O/c14-8-1-2-10(15)9(6-8)12-18-13(20-19-12)7-3-4-17-11(16)5-7/h1-6H |
Clave InChI |
MXTJZHNTXDAIGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=NOC(=N2)C3=CC(=NC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)


![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)


![4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11783161.png)

